molecular formula C21H25N3O4 B10906817 4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(3-methylphenyl)-4-oxobutanamide

4-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(3-methylphenyl)-4-oxobutanamide

Cat. No.: B10906817
M. Wt: 383.4 g/mol
InChI Key: ZXGDHEGOJMXNCN-HZHRSRAPSA-N
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Description

4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a hydrazone linkage and is characterized by the presence of both methoxy and methyl substituents on its aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone is then coupled with 3-methylphenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity. Common solvents include ethanol or methanol, and reactions are typically conducted under reflux conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial strains.

    Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines.

Industry:

    Pharmaceuticals: Used in the development of new pharmaceutical agents.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with cellular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s aromatic rings enable it to intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

  • 4-{2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE
  • 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHYLPHENYL)-4-OXOBUTANAMIDE

Comparison:

  • Structural Differences: The position and type of substituents on the aromatic rings can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: The presence of both methoxy and methyl groups in 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE provides a unique combination of electronic and steric effects, enhancing its potential as a versatile intermediate in organic synthesis.

This detailed overview should provide a comprehensive understanding of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(3-METHYLPHENYL)-4-OXOBUTANAMIDE, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N'-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-N-(3-methylphenyl)butanediamide

InChI

InChI=1S/C21H25N3O4/c1-14-6-5-7-16(12-14)22-20(25)10-11-21(26)24-23-15(2)18-9-8-17(27-3)13-19(18)28-4/h5-9,12-13H,10-11H2,1-4H3,(H,22,25)(H,24,26)/b23-15+

InChI Key

ZXGDHEGOJMXNCN-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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